Dodecylsilane

Description

Historical Context and Evolution of Organosilane Research

The field of organosilicon chemistry began to gain significant momentum in the period following World War II. mdpi.com At the time, existing methods for creating silicon-carbon bonds, such as the "Direct Process," were primarily effective for producing methylchlorosilanes and phenylchlorosilanes but lacked the versatility for other organic groups. mdpi.com This limitation spurred the search for more flexible and commercially viable synthesis routes. mdpi.com

A pivotal moment in organosilane research occurred in 1946 with the emergence of hydrosilylation technology. mdpi.com This process involves the addition of a hydridosilane across an unsaturated organic bond, a method that proved far more adaptable than previous techniques. mdpi.com Key developments from this era include patent applications for reacting hydridosilanes with alkenes and alkynes in the presence of platinum-group metal catalysts, and early academic publications on peroxide-catalyzed hydrosilylation. mdpi.com These innovations opened the door to the creation of a vast array of organofunctional silanes, laying the groundwork for their widespread application in materials science. mdpi.com Research continued to evolve, focusing on enhancing the reaction efficiency of silanes and better understanding their modification mechanisms to improve substrate performance. ncsu.edu

Significance of Organosilanes in Contemporary Materials Science

Organosilanes are fundamental to contemporary materials science due to their ability to function as molecular coupling agents. russoindustrial.ru They form robust connections at the interface between dissimilar materials, such as inorganic fillers (like glass or minerals) and organic polymers. russoindustrial.ru This molecular bridging is critical for improving the performance and longevity of composite materials, coatings, and adhesives. zmsilane.com

The general structure of an organosilane, R-Si-X₃, features a non-hydrolyzable organic group (R) and hydrolyzable groups (X). This structure allows them to:

Act as Adhesion Promoters: By forming covalent bonds with both inorganic substrates and organic polymer matrices, organosilanes significantly enhance interfacial adhesion. zmsilane.comzmsilane.com This is particularly valuable in applications requiring durable bonds between materials like steel or aluminum and organic coatings or adhesives. researchgate.net

Function as Crosslinking Agents: Organofunctional alkoxysilanes can be grafted onto polymer backbones. Subsequent reaction with moisture creates a stable, three-dimensional siloxane (Si-O-Si) network, which crosslinks the polymer chains. russoindustrial.ru This process imparts improved durability, as well as heat and water resistance, to paints, coatings, and adhesives. russoindustrial.ru

Serve as Surface Modifiers: Organosilanes with hydrophobic organic groups can impart a water-repellent character to naturally hydrophilic inorganic surfaces. russoindustrial.ru This is widely used for creating waterproofing solutions for materials like concrete and for treating inorganic powders to improve their dispersion in organic liquids and polymers. dakenchem.comrussoindustrial.ru Their use in coatings also helps improve corrosion resistance. zmsilane.comzmsilane.com

The versatility and effectiveness of organosilanes in enhancing material properties make them essential for developing advanced, high-performance products across numerous industries, including aerospace, electronics, and construction. zmsilane.com

Overview of Dodecylsilane’s Role in Surface and Interface Engineering

Surface and interface engineering is a critical field in materials science focused on modifying the surface of a material to improve its performance, as failures often originate at the surface due to mechanical stress or chemical attack. doi.org Within this field, this compound (C₁₂H₂₈Si) has emerged as a key compound for specialized surface modification. smolecule.comgelest.com

This compound is an organosilane characterized by a long, 12-carbon alkyl chain (the dodecyl group) attached to a silicon atom. smolecule.com This long hydrophobic chain is its defining feature, making it highly effective for creating water-repellent surfaces. smolecule.comsmolecule.com The primary role of this compound is in the formation of self-assembled monolayers (SAMs) on various substrates. lookchem.commpg.de SAMs are highly ordered molecular layers that spontaneously form on a surface, and those created with this compound can significantly alter surface properties. mpg.deresearchgate.net

The process typically involves the reaction of this compound's silicon atom with hydroxyl (-OH) groups present on the surface of substrates like silica (B1680970), glass, or metals. smolecule.commpg.de This reaction forms stable, covalent siloxane (Si-O-substrate) bonds, anchoring the this compound molecules to the surface. smolecule.commpg.de The long dodecyl chains then orient themselves away from the surface, creating a dense, hydrophobic layer. smolecule.com This modification is crucial for applications where controlling wettability, reducing friction, and preventing biofouling are required. smolecule.com

Interactive Data Tables

This compound Properties

| Property | Value | Source |

| CAS Number | 872-19-5 | gelest.comsmolecule.comnih.govchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C₁₂H₂₈Si | smolecule.comgelest.comchemicalbook.com |

| Molecular Weight | 200.44 g/mol | smolecule.comchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | smolecule.comgelest.comalfa-chemistry.com |

| Density | ~0.7753 g/cm³ | smolecule.com |

| Boiling Point | 80 °C @ 1.5-7 mmHg | smolecule.comalfa-chemistry.com |

| Flash Point | >65 °C | alfa-chemistry.com |

Structure

2D Structure

Properties

InChI |

InChI=1S/C12H25Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHGVHRQSJBUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

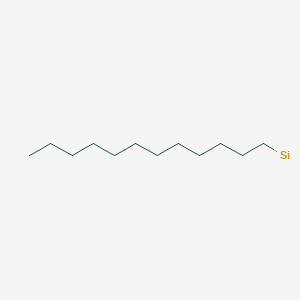

CCCCCCCCCCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601699 | |

| Record name | PUBCHEM_19987604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-19-5 | |

| Record name | PUBCHEM_19987604 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dodecylsilane

Direct Alkylation Synthesis Routes for Dodecylsilane

Direct alkylation methods involve the formation of a carbon-silicon bond by reacting a dodecyl-containing substrate with a silicon-based reagent. One approach involves the reaction of an alcohol, such as dodecanol, with a chlorosilane in the presence of a base. smolecule.com This method directly attaches the dodecyl group to the silicon atom.

Another route utilizes organometallic reagents. For instance, dodecylmagnesium bromide, a Grignard reagent, can be reacted with a chlorosilane to yield the corresponding this compound derivative. A study demonstrated the reaction of dodecylmagnesium bromide with dimethylchlorosilane, which resulted in this compound with high efficiency. In a similar vein, copper-catalyzed coupling reactions have been explored. An early example involved the reaction of a silyl-magnesium reagent (PhMe2Si-MgMe) with dodecyl tosylate to form a this compound product. beilstein-journals.org

A summary of direct alkylation approaches is presented below: Table 1: Direct Alkylation Synthesis Routes for this compound

| Starting Dodecyl Compound | Silicon Reagent | Catalyst/Base | Key Reaction Type |

|---|---|---|---|

| Dodecanol | Chlorosilanes | Basic conditions | Alkylation |

| Dodecylmagnesium bromide | Dimethylchlorosilane | None specified | Grignard Reaction |

Hydrosilylation Approaches in this compound Production

Hydrosilylation is a prominent and atom-economical method for synthesizing alkylsilanes. nii.ac.jprsc.org This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. nii.ac.jp For this compound synthesis, this process commonly uses 1-dodecene (B91753) as the starting alkene. smolecule.com

The reaction typically proceeds by first reacting 1-dodecene with a chlorosilane, such as trichlorosilane (B8805176) (HSiCl₃), in the presence of a catalyst like platinum. smolecule.com This forms dodecyltrichlorosilane (B1359458). The dodecyltrichlorosilane intermediate is then reduced to yield this compound. This two-step process is an effective method for producing this compound. The use of catalysts is crucial, and while platinum-based catalysts like Speier's and Karstedt's catalysts are common, research into more cost-effective options like nickel and iron is ongoing. rsc.orgorganic-chemistry.org

Hydrolysis and Condensation Pathways for this compound Formation

Hydrolysis and condensation are fundamental reactions in silane (B1218182) chemistry, typically used to form siloxane bonds (Si-O-Si) from alkoxysilanes or chlorosilanes. gelest.comgelest.comuni-saarland.de In the context of this compound synthesis, these pathways are relevant when starting from a precursor like dodecyltrimethoxysilane (B1293929) or dodecyltrichlorosilane. smolecule.com

The initial step is the hydrolysis of the alkoxy or chloro groups to form reactive silanol (B1196071) (Si-OH) groups. smolecule.comgelest.comgelest.com These silanols can then condense with each other. smolecule.com While this often leads to the formation of polysiloxane networks, specific reaction conditions can be controlled to facilitate the synthesis of the monomeric this compound. A key method involves the reduction of dodecyl-alkoxysilanes. One study details the synthesis of this compound in 76% yield by the reduction of n-dodecyltrimethoxysilane using sodium borohydride (B1222165) (NaBH₄) in the presence of a phase-transfer catalyst and an alkyl bromide. rsc.org This demonstrates a direct route from an alkoxysilane precursor to the final hydrosilane product.

Table 2: this compound Synthesis via Reduction of Alkoxysilane

| Starting Material | Reducing Agent | Catalyst/Additives | Yield | Reference |

|---|

Alternative and Specialized Synthesis Routes for this compound

Beyond the more common methods, several specialized routes for this compound synthesis exist.

The reaction of dodecyl bromide with a silicon hydride source is a direct displacement method for forming this compound. chembk.comsmolecule.com This synthesis route involves reacting dodecyl bromide with hydrogen silicide, where the bromide acts as a leaving group and is replaced by the silyl (B83357) group. smolecule.com Another variation involves the alkylation of the sodium salt of L-cysteine with dodecyl bromide, though this is for a more complex derivative. dss.go.th The synthesis of dodecyltrimethylammonium (B156365) bromide and dodecyltriethylammonium bromide from n-dodecyl bromide and the corresponding trialkylamine has also been described. pku.edu.cn

Direct silylation involves the functionalization of a C-H bond with a silyl group, which is a challenging but increasingly researched area. beilstein-journals.orgnii.ac.jp This approach avoids the need for pre-functionalized substrates like alkenes or alkyl halides. While specific examples for the direct C-H silylation of dodecane (B42187) to this compound are not prevalent, the general methodology is being developed using various catalysts. nii.ac.jp For instance, copper-catalyzed reactions have been shown to form C(sp³)–Si bonds. beilstein-journals.org These methods often require specific activating groups or catalytic systems to achieve C-H bond activation and subsequent silylation. beilstein-journals.orgnii.ac.jp

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgskpharmteco.comnih.gov In the context of this compound synthesis, several considerations apply.

Atom Economy : Hydrosilylation is an addition reaction and thus has a high atom economy, as all atoms of the reactants are incorporated into the final product. nii.ac.jpacs.org This contrasts with substitution reactions that generate byproducts.

Catalysis vs. Stoichiometric Reagents : The use of catalytic reagents is superior to stoichiometric ones. acs.org Many syntheses of this compound rely on catalysts, such as platinum for hydrosilylation or copper for cross-coupling. smolecule.combeilstein-journals.org Developing catalysts based on more abundant and less toxic metals like iron is a key goal. rsc.org

Avoiding Hazardous Reagents : Traditional methods often use chlorosilanes, which can produce corrosive byproducts like hydrogen chloride. mdpi.com A greener alternative is the use of alkoxysilanes, which produce alcohols as byproducts upon hydrolysis. mdpi.com The direct synthesis of alkoxysilanes from silicon and alcohols represents a more environmentally friendly approach. mdpi.com

Safer Solvents and Reaction Conditions : Green chemistry encourages the use of safer solvents and milder reaction conditions. nih.gov Research into enzymatic processes, which occur in water at ambient temperatures, offers a promising, albeit challenging, alternative for certain silylation reactions to avoid protecting groups and harsh conditions. acs.org

By evaluating synthetic routes through the lens of these principles, chemists can select or develop pathways that are not only efficient but also have a minimal environmental footprint. synthiaonline.com

Reaction Mechanisms and Surface Chemistry of Dodecylsilane

Hydrolysis Processes of Dodecylsilane and Silanol (B1196071) Formation

The initial step in the surface modification process using this compound, particularly dodecylalkoxysilanes or dodecylchlorosilanes, is hydrolysis. smolecule.comnih.gov This reaction involves the cleavage of the Si-O-R (alkoxy) or Si-Cl bonds by water to form silanol (Si-OH) groups. dakenchem.comzmsilane.comgelest.com The presence of water, whether added to the reaction medium or present as a thin film on a substrate surface, is crucial for this process to occur. gelest.comsemi.ac.cn

The rate of hydrolysis is influenced by several factors, including pH, the nature of the leaving group (e.g., alkoxy vs. chloro), and the presence of catalysts. nih.gov Generally, chlorosilanes hydrolyze much more rapidly than alkoxysilanes. escholarship.org For alkoxysilanes, the reaction can be catalyzed by both acids and bases. nih.gov In acidic conditions, the oxygen of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. nih.gov The resulting silanols, specifically dodecylsilanetriol (C₁₂H₂₅Si(OH)₃), are highly reactive intermediates. zmsilane.com

Condensation Reactions Leading to Siloxane Networks from this compound

Following hydrolysis, the newly formed dodecylsilanol molecules undergo condensation reactions. smolecule.comzmsilane.com In this process, two silanol groups react to form a siloxane bond (Si-O-Si), releasing a molecule of water. nih.gov This can occur between two dodecylsilanol molecules or between a dodecylsilanol and a hydroxyl group on a substrate surface. gelest.com

The condensation reaction can be depicted as: 2 C₁₂H₂₅Si(OH)₃ → (HO)₂ (C₁₂H₂₅)Si-O-Si(C₁₂H₂₅)(OH)₂ + H₂O

This process does not end with the formation of a dimer. It continues, leading to the formation of oligomeric and polymeric siloxane networks. semi.ac.cngoogle.com These networks can be linear, branched, or cross-linked, depending on the reaction conditions and the functionality of the silane (B1218182) precursor. zmsilane.comgoogle.com For dodecyltrichlorosilane (B1359458) or dodecyltrialkoxysilane, the potential for three reactive sites per molecule allows for the formation of a highly cross-linked, three-dimensional siloxane network on a surface. semi.ac.cn The stability and structure of these siloxane networks are fundamental to the durability of the surface modification. zmsilane.com

Grafting Mechanisms of this compound onto Diverse Substrates

Grafting is the process by which this compound molecules are covalently attached to a substrate surface. smolecule.com This typically occurs on surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and various metal oxides (e.g., aluminum, zirconium, titanium, and tin oxides). gelest.comscispace.com The primary mechanism involves the condensation reaction between the silanol groups of hydrolyzed this compound and the hydroxyl groups on the substrate surface. gelest.com

The grafting reaction can be illustrated as: Substrate-OH + HOSi(OH)₂C₁₂H₂₅ → Substrate-O-Si(OH)₂C₁₂H₂₅ + H₂O

Reactive molecular dynamics simulations have been used to compare different grafting mechanisms of alkoxysilanes. escholarship.org These studies suggest two main pathways for grafting onto a hydroxylated silica surface: (1) direct condensation of the alkoxysilane with surface silanols, and (2) a two-step mechanism involving hydrolysis of the alkoxysilane first, followed by condensation. escholarship.org It has been observed that the kinetics of silanization are much faster with hydroxysilanes (the hydrolyzed form) compared to methoxysilanes. escholarship.org The resulting grafted layer can range from a self-assembled monolayer (SAM) to a more complex polymeric network, depending on the reaction conditions. semi.ac.cn

Fundamental Principles of this compound Adsorption and Desorption at Interfaces

The process of forming a this compound layer on a surface begins with the adsorption of the molecules at the solid-liquid or solid-vapor interface. mpg.de This initial step is governed by a complex interplay of forces, including van der Waals interactions, hydrogen bonding, and eventually covalent bond formation. semi.ac.cn Desorption is the reverse process, where the adsorbed molecules detach from the surface. mpg.de

Factors influencing adsorption/desorption include:

Concentration of this compound: Higher concentrations generally lead to a higher surface coverage, up to a saturation point. epa.gov

Solvent: The choice of solvent can affect the solubility of this compound and its interaction with the surface. semi.ac.cn

Temperature: Temperature can affect both the rate of adsorption and the equilibrium position. ox.ac.uk

Substrate Surface Energy: High-energy surfaces with a high density of hydroxyl groups will promote adsorption.

Reaction Kinetics and Dynamics of this compound at Surfaces

The study of reaction kinetics provides quantitative insights into the rates and mechanisms of this compound's interaction with surfaces.

Determination of Reaction Rate Laws and Rate Constants for this compound Interactions

While specific rate constants for this compound are not detailed in the provided search results, kinetic studies of similar long-chain alkylsilanes have been performed. For example, reactive molecular dynamics simulations have shown that the kinetics of silica silanization by hydroxysilanes are significantly faster than by methoxysilanes. escholarship.org The determination of rate constants often involves monitoring the change in surface properties over time, such as contact angle or film thickness, and fitting the data to a kinetic model.

| Parameter | Description | Factors of Influence |

| Hydrolysis Rate | The speed at which this compound reacts with water to form silanols. dakenchem.com | pH, catalyst, temperature, leaving group on silicon. nih.gov |

| Condensation Rate | The speed of siloxane bond formation between silanol groups. nih.gov | Concentration of silanols, surface hydroxyl group density, temperature. semi.ac.cn |

| Grafting Rate | The overall speed of covalent attachment to the substrate. | This compound concentration, temperature, substrate reactivity. escholarship.org |

Elucidation of this compound Surface Reaction Mechanisms (e.g., Langmuir-Hinshelwood, Eley-Rideal)

The mechanism by which this compound molecules react on a surface can often be described by models developed for heterogeneous catalysis, such as the Langmuir-Hinshelwood and Eley-Rideal mechanisms. ox.ac.ukwikipedia.org

Langmuir-Hinshelwood (L-H) Mechanism: In this model, the reaction occurs between two molecules that are both adsorbed onto the surface. wikipedia.orgnumberanalytics.com For the formation of a this compound polymer network on a substrate, this would involve the reaction between two adsorbed dodecylsilanol molecules or between an adsorbed dodecylsilanol and an adsorbed water molecule (for hydrolysis). The rate of reaction is proportional to the fraction of the surface covered by both reacting species. nrel.gov

Eley-Rideal (E-R) Mechanism: In this mechanism, one molecule is adsorbed on the surface, and it reacts directly with a molecule from the bulk phase (gas or liquid) that is not adsorbed. ox.ac.ukwikipedia.org In the context of this compound, this could involve a this compound molecule in solution reacting with an adsorbed water molecule on the substrate, or an adsorbed this compound molecule reacting with a water molecule from the solution.

Distinguishing between these mechanisms often involves complex kinetic studies where the reaction rate is measured as a function of the concentration (or partial pressure) of the reactants. ox.ac.uk For many silanization processes, the L-H model is considered more likely, as the initial adsorption of the silane onto the surface is a prerequisite for the subsequent hydrolysis and condensation reactions that lead to a stable, grafted layer. ox.ac.uk

| Mechanism | Description | Application to this compound |

| Langmuir-Hinshelwood | Reaction between two adsorbed species on neighboring sites. wikipedia.orgnrel.gov | An adsorbed this compound molecule reacts with an adsorbed water molecule or another adsorbed dodecylsilanol. |

| Eley-Rideal | Reaction between an adsorbed species and a molecule from the bulk phase. wikipedia.org | An adsorbed this compound molecule reacts with a water molecule directly from the solution. |

Influence of Environmental Parameters on this compound Reaction Kinetics (e.g., pH, Temperature, Surface Area)

The reaction kinetics of this compound, particularly its hydrolysis and subsequent condensation to form self-assembled monolayers (SAMs) or polysiloxane networks, are critically dependent on several environmental parameters. The rate of these reactions can be precisely controlled by manipulating the pH of the reaction medium, the temperature, and the surface area of the substrate. Understanding these influences is essential for the controlled formation of this compound-based surface modifications.

Influence of pH

The pH of the aqueous medium is a dominant factor in the hydrolysis of this compound's precursor, typically an alkoxysilane like dodecyltrimethoxysilane (B1293929) or a chlorosilane such as dodecyltrichlorosilane. The hydrolysis reaction, which converts the Si-OR or Si-Cl groups into reactive silanol (Si-OH) groups, is catalyzed by both acids (H⁺ ions) and bases (OH⁻ ions). mdpi.com

The rate of hydrolysis is slowest at a neutral pH of around 7. mdpi.com In acidic conditions (low pH), the reaction is accelerated because the hydronium ions protonate the oxygen atom of the alkoxy group, making it a better leaving group. nih.gov Conversely, in alkaline conditions (high pH), the hydroxide ion acts as a strong nucleophile, directly attacking the silicon atom, which facilitates the displacement of the alkoxy or chloride group. mdpi.comnih.gov This relationship results in a characteristic U-shaped curve when plotting the hydrolysis rate constant against pH. researchgate.net

While hydrolysis is rapid at both low and high pH, the subsequent condensation of silanols to form stable siloxane (Si-O-Si) bonds is significantly promoted in alkaline environments. researchgate.net For practical applications, such as the preparation of silylated surfaces, a two-step pH control is often employed. An initial acidic pH (typically 3-5) is used to drive the hydrolysis reaction, followed by an adjustment to a neutral or slightly alkaline pH (e.g., 8-10) to promote controlled condensation and network formation. researchgate.netwikipedia.org For instance, a common method for preparing silylated surfaces involves adjusting a 95% ethanol-5% water solution to a pH of 4.5-5.5 with acetic acid before adding the silane. gelest.com

The table below illustrates the typical pH dependence of the hydrolysis rate constant for an alkoxysilane, demonstrating the minimum rate at neutral pH and accelerated rates in acidic and basic conditions.

| pH | Relative Hydrolysis Rate Constant (k_obs) | Dominant Catalysis |

| 2 | High | Acid-Catalyzed |

| 4 | Moderate | Acid-Catalyzed |

| 7 | Minimum | Uncatalyzed (Slow) |

| 10 | High | Base-Catalyzed |

| 12 | Very High | Base-Catalyzed |

This table provides a generalized representation of the effect of pH on silane hydrolysis rates based on established chemical principles. mdpi.comresearchgate.net

Influence of Temperature

Temperature has a profound effect on the kinetics of this compound reactions, consistent with the principles of chemical kinetics. Increasing the temperature raises the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. gelest.combyjus.com This increases the likelihood that colliding molecules will overcome the activation energy (Ea), which is the minimum energy required for a reaction to occur. byjus.com

The relationship between temperature and the reaction rate constant (k) is quantitatively described by the Arrhenius equation: wikipedia.orgbyjus.com

k = A e-Ea/RT

Where:

k is the rate constant.

A is the pre-exponential factor, related to collision frequency and orientation.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

As a general rule of thumb for many chemical reactions, the rate constant approximately doubles for every 10°C rise in temperature. byjus.com This principle holds true for the hydrolysis and condensation of this compound. In the context of forming self-assembled monolayers, temperature not only accelerates the reaction but can also influence the quality, order, and stability of the resulting film. epa.gov However, excessively high temperatures can be detrimental, potentially leading to disorganized layers or, in catalytic systems, deactivation of the catalyst. gelest.com

The following table demonstrates the exponential effect of temperature on a hypothetical reaction rate constant, assuming a doubling of the rate for every 10°C increase.

| Temperature (°C) | Temperature (K) | Relative Rate Constant (k) |

| 20 | 293.15 | 1.0 |

| 30 | 303.15 | 2.0 |

| 40 | 313.15 | 4.0 |

| 50 | 323.15 | 8.0 |

This table illustrates the general principle of temperature's effect on reaction kinetics. byjus.com

Influence of Surface Area

When this compound is used to modify a solid substrate, the surface area of that substrate becomes a key kinetic parameter. For heterogeneous reactions occurring at an interface, the reaction rate is directly proportional to the available surface area. openaccessjournals.comsolubilityofthings.com An increase in the specific surface area (the total surface area per unit of mass) of the substrate exposes a greater number of active sites—such as surface hydroxyl groups on silica or metal oxides—for the this compound to react with. nih.gov

The impact of surface area on reaction rate is summarized in the table below.

| Substrate Form | Relative Specific Surface Area | Relative Rate of Surface Reaction |

| Solid Block | Low | Low |

| Granules | Medium | Medium |

| Fine Powder | High | High |

| Porous Material | Very High | Very High |

This table illustrates the direct relationship between the physical form of a solid reactant, its surface area, and the resulting reaction rate. openaccessjournals.comnih.gov

Advanced Characterization of Dodecylsilane Modified Systems

Spectroscopic Techniques for Dodecylsilane and its Derivatives

Spectroscopy is a cornerstone in the analysis of this compound-modified surfaces and materials. By examining the interaction of electromagnetic radiation with the sample, these techniques can identify functional groups, elucidate molecular structures, and determine the elemental and chemical composition of surface films.

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound and confirming its successful grafting onto a substrate.

FTIR spectroscopy is widely used to characterize this compound-modified materials by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The presence of the dodecyl chain is confirmed by characteristic C-H stretching and bending vibrations. For instance, peaks observed around 2927 cm⁻¹ and 2860 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chain. researchgate.net The successful attachment of the silane (B1218182) to a substrate, often forming Si-O-Substrate bonds, can be inferred from changes in the Si-O stretching region, typically around 1090 cm⁻¹. researchgate.net The presence of Si-C bonds can also be identified by peaks at approximately 1464 and 1260 cm⁻¹. researchgate.net

The following table summarizes typical FTIR peak assignments for this compound-modified systems.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2922-2927 | Asymmetric C-H stretching (methylene) | researchgate.netresearchgate.net |

| ~2852-2860 | Symmetric C-H stretching (methylene/methyl) | researchgate.netresearchgate.net |

| ~2148 | Si-H stretching (unreacted silane) | researchgate.net |

| ~1464 | Si-C vibration | researchgate.net |

| ~1260 | Si-C vibration | researchgate.net |

| ~1090 | Si-O stretching | researchgate.net |

| ~1018-1094 | Si-O peaks | researchgate.net |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it suitable for analyzing the carbon backbone of the dodecyl chain and the Si-Si bonds in silicon-based substrates. While less commonly reported for simple alkylsilanes compared to FTIR, Raman spectroscopy can be a powerful, non-destructive method to characterize the order and conformation of the alkyl chains in self-assembled monolayers (SAMs). mdpi.comresearchgate.net For instance, changes in the C-C and C-H vibrational modes can indicate variations in the packing density and gauche-trans conformational ordering of the dodecyl chains on a surface.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the optical properties of systems containing this compound, especially when the substrate or other components are chromophoric. In the context of this compound-functionalized nanoparticles or polymers, UV-Vis absorption spectra can reveal information about electronic transitions. For example, in studies of dodecyl-capped silicon nanoparticles, a characteristic UV-Vis absorption peak was observed at 280 nm. researchgate.net Similarly, analysis of polymer films incorporating trichloro(dodecyl)silane-functionalized MoS₂ nanosheets showed that changes in the UV-Vis-NIR spectra, specifically the intensity of 0-0 and 0-1 peaks, indicated enhanced intermolecular charge transfer within the polymer's microstructure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound derivatives and for confirming their covalent attachment in modified materials. filab.frfujifilm.com By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. filab.frnih.gov

¹H NMR: Proton NMR is used to verify the presence of the dodecyl alkyl chain. The spectrum typically shows characteristic signals for the terminal methyl group (CH₃) and the multiple methylene groups (CH₂). For instance, in a ¹H MAS NMR spectrum of a mesoporous silica (B1680970) material grafted with alkyl groups, the alkyl ¹H resonances are observed within a range of 0.5 to 2 ppm. mdpi.com

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the this compound molecule. Each carbon atom in a different chemical environment gives a distinct signal, allowing for confirmation of the 12-carbon chain structure. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly powerful for analyzing the bonding of the silane headgroup to a surface. It can distinguish between different silicon environments, such as unreacted silanes, and silicon atoms that have formed one, two, or three siloxane (Si-O-Si) bonds with the substrate or other silane molecules. acs.org For example, in a study of tris(4-methoxyphenyl)silane, the ²⁹Si{¹H} NMR spectrum showed a characteristic chemical shift at δ -19.3 ppm. acs.org This capability is crucial for understanding the degree of cross-linking and the structure of the silane layer at the interface.

The following table presents typical NMR chemical shifts for characterizing this compound-modified materials.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Reference |

| ¹H | ~0.5 - 2.0 | Alkyl (CH₃, CH₂) protons | mdpi.com |

| ¹³C | ~10 - 50 | Alkyl chain carbons | researchgate.net |

| ²⁹Si | ~0 to -50 | Silicon environment (e.g., Si-C, Si-O) | acs.org |

X-ray Photoelectron Spectroscopy (XPS) of this compound Surface Films

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. scivisionpub.com For this compound-modified systems, XPS is invaluable for confirming the presence of the silane film on a substrate and for analyzing its chemical nature. cecri.res.in

An XPS analysis of a dodecyl-capped silicon nanoparticle film reveals resonance peaks for the expected elements: silicon (Si), carbon (C), and oxygen (O). nih.gov High-resolution scans of the core level peaks provide detailed chemical state information.

Si 2p: The Si 2p spectrum can be deconvoluted into multiple components, representing different silicon bonding environments. For example, peaks at binding energies of approximately 99.9 eV, 102.9 eV, and 103.9 eV can be attributed to Si-Si bonds in the substrate, Si-C bonds from the this compound, and Si-O bonds from surface oxidation or siloxane bridges, respectively. researchgate.netnih.gov

C 1s: The C 1s peak confirms the presence of the dodecyl chain. A primary peak around 284.8 eV corresponds to aliphatic C-C and C-H bonds. scivisionpub.com A smaller component at a slightly higher binding energy can be assigned to the Si-C bond where the alkyl chain is attached to the silicon atom. nih.gov The ratio of the areas of these components can provide information about the integrity of the grafted layer. nih.gov

O 1s: The O 1s peak, typically around 531-533 eV, provides information about the oxygen-containing species, such as Si-O-H groups on the surface or the Si-O-Si linkages that form the siloxane network. scivisionpub.comcecri.res.in

The following table summarizes representative XPS binding energy data for this compound-modified silicon surfaces.

| Core Level | Binding Energy (eV) | Assignment | Reference |

| Si 2p | ~99.9 | Si-Si | researchgate.netnih.gov |

| Si 2p | ~102.9 | Si-C | researchgate.netnih.gov |

| Si 2p | ~103.9 | Si-O | researchgate.netnih.gov |

| C 1s | ~284.8 | C-C, C-H | scivisionpub.comnih.gov |

| C 1s | Higher BE | Si-C | nih.gov |

| O 1s | ~532.5 | Si-O / C-O | researchgate.net |

Mass Spectrometry (e.g., Field Desorption Mass Spectrometry) in this compound Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While conventional techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile silane compounds, such as the detection of trichloro(dodecyl)silane in plant extracts, they are often unsuitable for nonvolatile or thermally fragile materials. mdpi.com

For the analysis of this compound-modified surfaces or larger, nonvolatile derivatives, soft ionization techniques are required. Field Desorption Mass Spectrometry (FD-MS) is a particularly effective method. wikipedia.org FD is a soft ionization technique that produces mass spectra with little to no fragmentation, which is ideal for analyzing thermally unstable compounds like organosilanes and organometallics. jeolusa.comwaters.com

In FD-MS, the sample is applied to an emitter which is then subjected to a high electric field. waters.com This high field facilitates the ionization of analyte molecules, typically through electron tunneling, resulting in the formation of molecular ions (M⁺·) with minimal excess internal energy. waters.comscribd.com This process avoids the thermal decomposition that can occur with other methods, allowing for the accurate determination of the molecular weight of the parent molecule. jeolusa.com The primary advantage of FD-MS in this compound research is its ability to provide clear molecular ion information, confirming the identity and integrity of the silane molecule or its derivatives without the complication of extensive fragmentation patterns. waters.com

Microscopic and Imaging Techniques for this compound Interfacial Architectures

Microscopy techniques are essential for visualizing the surface topography and structure of this compound-modified systems. These methods provide direct, real-space images of the surface, revealing details about film uniformity, roughness, and the formation of nanoscale structures.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. nih.gov It is an ideal tool for characterizing the surface morphology of this compound films and self-assembled monolayers (SAMs). gelest.comresearchgate.netntmdt-si.com

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed map of the surface's height profile can be generated. This allows for the direct visualization of the this compound layer's coverage, uniformity, and roughness.

In the context of this compound-modified systems, AFM has been used to:

Assess Film Quality: AFM imaging can reveal whether the this compound has formed a complete, uniform monolayer or if it has aggregated into islands or patches.

Measure Surface Roughness: Quantitative analysis of AFM images provides data on the root-mean-square (RMS) roughness of the modified surface, which is a critical parameter in applications where surface smoothness is important.

Visualize Nanostructures: When this compound is used to functionalize nanoparticles or create hybrid materials, AFM can visualize the resulting structures. For example, in studies of polymer thin films containing trichloro(dodecyl)silane-functionalized MoS₂ nanosheets, AFM revealed the formation of strongly aggregated polymer domains. researchgate.net

Probe Mechanical Properties: In addition to topography, AFM can operate in different modes to probe local mechanical properties, such as adhesion and stiffness, which can be influenced by the presence and organization of the this compound layer.

The ability of AFM to operate in various environments, including ambient air and liquid, makes it a versatile tool for studying this compound interfacial architectures under different conditions. ntmdt-si.com

Scanning Tunneling Microscopy (STM) for this compound Monolayer Structure

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. oxinst.comunicamp.br It operates by scanning a sharp conductive tip over a conductive or semiconductive surface. oxinst.comcaltech.edu By applying a voltage bias between the tip and the sample, a quantum mechanical tunneling current is generated, which is highly sensitive to the tip-sample distance. oxinst.comcaltech.edu This allows for the generation of a topographical map of the surface with extremely high resolution. oxinst.com

STM studies have shown that the formation of well-ordered this compound monolayers is influenced by factors such as the solvent used for deposition and the nature of the substrate. caltech.edu The technique can also be used to study the initial stages of monolayer formation and the dynamics of molecular self-assembly.

Scanning Electron Microscopy (SEM) of this compound-Treated Surfaces

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. qualitech.chjeol.com It works by scanning a focused beam of electrons onto the surface and detecting the signals that result from the electron-sample interactions, primarily secondary electrons and backscattered electrons. iyte.edu.tr These signals provide information about the surface's morphology, composition, and texture. qualitech.chiyte.edu.tr

For this compound-treated surfaces, SEM is utilized to observe the macroscopic and microscopic effects of the silane modification. Unlike STM, which provides atomic-scale resolution, SEM offers a broader view of the surface, revealing changes in texture, roughness, and the presence of any aggregates or multi-layered structures. ncsu.eduresearchgate.net For insulating substrates treated with this compound, a thin conductive coating, such as gold or carbon, is often applied to the sample to prevent charge buildup from the electron beam. jeolusa.com

SEM images can demonstrate the uniformity of the this compound coating and how it conforms to the underlying substrate topography. ncsu.edu For example, when treating porous materials like wood fibers, SEM can show how the this compound penetrates and coats the intricate surface structures. ncsu.edu By comparing images of treated and untreated surfaces, researchers can visually assess the effectiveness of the surface modification.

Surface-Sensitive Analytical Methods for this compound Film Assessment

Ellipsometry for this compound Film Thickness and Optical Properties

Ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. jawoollam.comresearchgate.net It works by measuring the change in polarization of light upon reflection from a sample surface. core.ac.uk The measured parameters, Psi (Ψ) and Delta (Δ), are then fitted to a model to extract the desired film properties. jawoollam.comcore.ac.uk

In the study of this compound films, ellipsometry is a primary tool for accurately measuring the thickness of the self-assembled monolayer. researchgate.net This is a critical parameter as it directly relates to the orientation and packing of the this compound molecules. A thickness corresponding to the length of the this compound molecule suggests a well-ordered, vertically aligned monolayer. The technique is sensitive enough to measure films with sub-nanometer thickness. researchgate.net

Furthermore, ellipsometry can provide information about the refractive index of the this compound film, which is related to its density and composition. Changes in the refractive index can indicate variations in the film's packing density or the incorporation of other molecules.

Table 1: Illustrative Ellipsometry Data for a this compound Monolayer

| Parameter | Value | Description |

| Film Thickness | 1.5 nm | Indicates a well-ordered monolayer. |

| Refractive Index (at 633 nm) | 1.45 | Relates to the film's density. |

| Mean Squared Error (MSE) | < 5 | A measure of the goodness of fit of the model to the experimental data. jawoollam.com |

Contact Angle Measurements for this compound-Imparted Wettability

Contact angle goniometry is a straightforward yet powerful technique for assessing the wettability of a surface. It involves placing a droplet of a liquid, typically water, on the surface and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface. bibliotekanauki.pl A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface. bibliotekanauki.pl

For this compound-modified surfaces, contact angle measurements are the most common method to quantify the change in surface energy and confirm the successful impartation of hydrophobicity. ncsu.edumdpi.com The long, nonpolar dodecyl chains of the silane molecules orient away from the substrate, creating a low-energy surface that repels water.

Studies consistently show a significant increase in the water contact angle after treating a substrate with this compound. For example, a hydrophilic surface like glass or silica with an initial contact angle near zero can exhibit a contact angle well over 100° after modification. ncsu.edu This dramatic change provides clear evidence of the formation of a hydrophobic this compound monolayer.

Table 2: Typical Water Contact Angles on Various Surfaces Before and After this compound Treatment

| Substrate | Contact Angle Before Treatment (°) | Contact Angle After this compound Treatment (°) |

| Glass Slide | ~10-20 | ~105-115 |

| Silicon Wafer | ~30-40 | ~100-110 |

| Wood Fiber | ~103.4 ncsu.edu | ~139.7 ncsu.edu |

Electrochemical Impedance Spectroscopy (EIS) for this compound Coating Performance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of coatings and their performance in corrosive environments. tuvaustria.comresearchgate.net It works by applying a small amplitude AC voltage at various frequencies to the coated sample immersed in an electrolyte and measuring the resulting current. The impedance, which is the resistance to the flow of alternating current, is then analyzed to provide information about the coating's barrier properties, such as its resistance and capacitance. researchgate.netapluscoating.com

When applied to this compound-modified surfaces, EIS can be used to evaluate the protective qualities of the monolayer against corrosion. A high-quality, defect-free this compound coating will act as a barrier to the ingress of corrosive ions and water, resulting in high impedance values. researchgate.net Conversely, a coating with defects or poor adhesion will show lower impedance, indicating a higher susceptibility to corrosion.

EIS can track the degradation of the coating over time when exposed to a corrosive medium. researchgate.net A decrease in impedance over time suggests that the coating is breaking down, allowing the electrolyte to reach the underlying substrate. researchgate.net This makes EIS a valuable tool for assessing the long-term stability and durability of this compound coatings.

Table 3: Hypothetical EIS Data for a this compound-Coated Steel Substrate in Saline Solution

| Parameter | Initial Measurement | After 100 hours of Immersion |

| Coating Resistance (Rp) | 1 x 10^9 Ω·cm² | 5 x 10^7 Ω·cm² |

| Coating Capacitance (Cc) | 20 pF/cm² | 50 pF/cm² |

Self Assembled Monolayers of Dodecylsilane

Fundamental Principles of Dodecylsilane Self-Assembly on Solid Substrates

The formation of this compound Self-Assembled Monolayers (SAMs) is a spontaneous process where this compound molecules arrange themselves into a stable, highly ordered single layer on a solid surface. This process is governed by a combination of chemical and physical interactions that occur at the molecular level. The self-assembly of organosilanes, such as this compound, typically proceeds in two main steps. researchgate.net Initially, the reactive silane (B1218182) head group undergoes hydrolysis in the presence of water, forming hydroxyl groups (silanols). researchgate.net Subsequently, these silanols bond with hydroxyl groups present on the substrate surface, anchoring the molecules. researchgate.net

Role of Molecule-Substrate Interactions in this compound SAM Formation

The foundational step in the formation of a this compound SAM is the strong, specific interaction between the silane head group and the substrate. For this compound, which typically has a trichlorosilane (B8805176) or trialkoxysilane head group, the most common substrates are those with hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, mica, and aluminum oxide. illinois.edu

The process begins with the hydrolysis of the silane's reactive groups (e.g., Si-Cl or Si-OR) by trace amounts of water present on the substrate surface or in the solvent. This reaction forms silanol (B1196071) intermediates (R-Si(OH)₃). These silanols then react with the surface hydroxyl (-OH) groups via a condensation reaction. This results in the formation of strong, covalent siloxane bonds (Si-O-Si) between the this compound molecule and the substrate. gelest.com This covalent linkage is the primary anchoring mechanism, providing the monolayer with significant thermal and chemical stability. The ability of silanes to form these robust monolayers on virtually any high-energy surface is a key advantage of this system. illinois.edu

Significance of Intermolecular Interactions in this compound SAM Packing

Once the this compound molecules are tethered to the substrate, intermolecular forces between the adjacent alkyl chains become the dominant factor in the ordering and packing of the monolayer. The dodecyl (C12) chains are long enough to exhibit significant van der Waals interactions. These attractive forces encourage the alkyl chains to align parallel to each other and orient themselves in a nearly vertical, extended conformation relative to the surface.

This cooperative interaction maximizes the contact between chains, leading to a densely packed, quasi-crystalline structure. The final packing density can approach that of a Langmuir-Blodgett monolayer, with a surface coverage of approximately 20 Ų per molecule. illinois.edu This high degree of order is responsible for the excellent barrier properties and well-defined surface energy of this compound SAMs.

Influence of Head Groups and Chain Length on this compound SAM Properties

The final properties of the SAM are critically dependent on the molecular structure of the precursor, specifically its head group and alkyl chain length.

Head Groups: The type of head group determines the reactivity and the nature of the bonding with the substrate and with adjacent molecules.

Trichlorosilanes (e.g., Dodecyltrichlorosilane): These are highly reactive and readily form strong bonds with the substrate. They can also form lateral cross-links (Si-O-Si) with neighboring silane molecules, creating a robust, polymeric network that enhances the mechanical and chemical stability of the monolayer. gelest.com

Trialkoxysilanes (e.g., Dodecyltrimethoxysilane): These are less reactive than their trichlorosilane counterparts and require more controlled conditions for hydrolysis. However, this lower reactivity can be advantageous in preventing uncontrolled polymerization in solution before surface attachment. researchgate.net

Monoalkoxysilanes: Silanes with only one hydrolyzable group can form a single bond with the substrate, which prevents the formation of a cross-linked polymer network. gelest.com

Chain Length: The length of the alkyl chain plays a crucial role in the structure and properties of the SAM.

Ordering and Stability: Longer alkyl chains, such as the C12 dodecyl group, result in stronger van der Waals forces between molecules. This increased intermolecular attraction leads to more ordered, densely packed, and thermally stable monolayers compared to those formed from shorter-chain silanes. mdpi.comnih.gov Studies have shown that as the alkyl chain length increases, the micelles formed by these molecules grow to a greater length, indicating stronger intermolecular association. nih.gov

Thickness: The thickness of the SAM is directly proportional to the length of the alkyl chain. A this compound monolayer will have a predictable thickness based on the extended length of the C12 chain.

Surface Energy: Longer alkyl chains generally lead to a lower surface energy and higher hydrophobicity, as the surface becomes increasingly dominated by the terminal methyl (CH₃) groups of the packed alkyl chains. mdpi.com However, some research indicates that beyond a certain length (e.g., C16), the increased potential for molecular disorder can cause the contact angle to decrease slightly. mdpi.com

| Factor | Influence on SAM Properties |

| Head Group (Trichlorosilane) | High reactivity, strong substrate bonding, potential for lateral cross-linking, enhanced stability. |

| Head Group (Trialkoxysilane) | Lower reactivity, more controlled deposition, reduced polymerization in solution. |

| Chain Length (Dodecyl) | Strong van der Waals forces, high degree of ordering and packing density, increased thermal stability, defined monolayer thickness, and low surface energy. |

Fabrication Methodologies for this compound Self-Assembled Monolayers

This compound SAMs can be fabricated using two primary methodologies: solution-phase deposition and vapor-phase deposition. Both methods can produce high-quality monolayers, and the choice between them often depends on the specific application, substrate, and desired film characteristics. gelest.com

Solution-Phase Deposition Techniques for this compound SAMs

Solution-phase deposition is the most common method for preparing this compound SAMs. The general procedure involves immersing a clean, hydroxylated substrate into a dilute solution of this compound in an anhydrous organic solvent, such as toluene (B28343) or hexane. The presence of a minute amount of water is necessary to initiate the hydrolysis of the silane head groups.

The formation of the monolayer is a self-limiting process. Molecules from the solution adsorb onto the substrate, organize, and form covalent bonds. Over time, a complete, densely packed monolayer is formed, and the process effectively stops. Common techniques include:

Dip-Coating: The substrate is simply immersed in the silane solution for a predetermined period, ranging from minutes to several hours, and then withdrawn, rinsed with a pure solvent to remove non-covalently bonded molecules, and dried.

Spin-Coating: This technique offers an alternative to immersion, where the silane solution is applied to a spinning substrate. It can be a much faster process, with reaction times of less than 20 seconds being possible in some cases. researchgate.net

While widely used, solution-based methods can present challenges related to solvent consumption, waste generation, and potential for molecule aggregation in the solution prior to deposition. researchgate.netresearchgate.net

Vapor-Phase Deposition Methods for this compound SAMs

Vapor-phase deposition involves exposing the substrate to this compound vapor in a controlled environment, typically under vacuum or at an elevated temperature. This method eliminates the need for solvents and can produce highly uniform and smooth films. nih.gov The performance of SAMs grown in the vapor phase is often comparable or superior to those grown from a liquid phase. illinois.edu

Key techniques include:

Chemical Vapor Deposition (CVD): The substrate is placed in a chamber, and the volatilized this compound precursor is introduced. gelest.com The deposition can be performed by heating the silane in a reservoir to increase its vapor pressure. gelest.com The substrate temperature is typically maintained between 50-120 °C to promote the reaction. gelest.com Room-temperature CVD (RT-CVD) is a variation that operates under vacuum at room temperature, offering a simple and cost-effective technique. ulisboa.pt

Molecular Vapor Deposition (MVD): This is a more advanced technique that allows for precise control over the deposition process, enabling the creation of high-quality, reproducible monolayers.

Vapor-phase methods are particularly advantageous for coating complex geometries and micro-electromechanical systems (MEMS), as the vapor can penetrate small features more effectively than a liquid. The resulting films often exhibit lower surface roughness compared to solution-deposited layers. nih.gov

| Deposition Method | Advantages | Disadvantages | Typical Applications |

| Solution-Phase | Simple setup, widely used, well-established protocols. | Higher solvent consumption and waste, potential for solution-phase aggregation, can be time-consuming. | Lab-scale research, surface modification of flat substrates. |

| Vapor-Phase | High film uniformity and smoothness, no solvent waste, excellent for complex geometries, highly reproducible. nih.govillinois.edugelest.com | Requires specialized vacuum and temperature control equipment, may have slower deposition rates for less volatile silanes. | MEMS, microfluidics, wafer-scale semiconductor processes. illinois.edu |

Drop-Casting and Other Facile Fabrication Routes for this compound SAMs

The formation of self-assembled monolayers (SAMs) of this compound can be achieved through various methods, with drop-casting representing a particularly straightforward and accessible route. This technique involves depositing a small volume of a this compound solution onto a substrate and allowing the solvent to evaporate. The simplicity of drop-casting makes it an attractive option for rapid surface modification in laboratory settings.

While drop-casting is a widely utilized method for creating thin films of various materials, including other organosilanes, detailed protocols specifically documenting the formation of this compound SAMs via this method are not extensively detailed in publicly available research. However, the general principles of silane deposition apply. The process typically involves the hydrolysis of the silane's reactive headgroup (e.g., trichlorosilane, trimethoxysilane, or triethoxysilane) in the presence of a thin layer of water on the substrate surface, followed by the condensation and formation of covalent siloxane (Si-O-Si) bonds with the surface and adjacent silane molecules.

Other facile fabrication routes for this compound SAMs include solution-phase deposition, where a substrate is immersed in a dilute solution of this compound for a controlled period. This method allows for greater control over the assembly process compared to drop-casting. Vapor-phase deposition is another alternative, where the substrate is exposed to this compound vapor in a controlled environment. This technique can produce highly uniform monolayers, particularly on complex topographies. The choice of fabrication route depends on the desired quality of the monolayer, the substrate material, and the specific research or application requirements.

Structural Characterization and Morphology of this compound SAMs

The structural integrity and surface morphology of this compound self-assembled monolayers are critical determinants of their performance in various applications. A range of analytical techniques is employed to characterize these properties, providing insights into the molecular arrangement, film quality, and surface coverage.

Characterization of this compound SAMs often begins with techniques that probe the macroscopic properties of the modified surface. For instance, hybrid films created with a mixture of tetraethoxysilane and n-dodecyltriethoxysilane have been characterized to understand their wetting properties. mdpi.com The morphology of such films can be observed using techniques like scanning electron microscopy (SEM). diva-portal.org

More advanced techniques provide molecular-level information. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of the dodecyl chains on the surface by identifying the characteristic vibrational frequencies of C-H bonds. nih.gov Similarly, Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can provide information about the orientation of the alkyl chains within the monolayer. nist.gov

Analysis of Molecular Packing and Ordering within this compound SAMs

The performance of a this compound SAM is intrinsically linked to the packing density and conformational order of the alkyl chains. Densely packed, well-ordered monolayers with the alkyl chains in an all-trans configuration typically exhibit superior barrier properties and stability.

Molecular dynamics simulations have provided significant insights into the relationship between surface coverage and the molecular arrangement of dodecyltrichlorosilane (B1359458) (DTS) SAMs on silica (B1680970) surfaces. acs.orgnih.gov These simulations demonstrate that as the surface coverage increases, the dodecyl chains become more ordered and adopt a more upright orientation with respect to the surface. acs.orgnih.gov The tilt angle of the alkyl chains, which is the angle between the chain axis and the surface normal, decreases with increasing surface coverage.

Experimental studies using techniques like FTIR and NEXAFS spectroscopy can corroborate these simulation findings. For instance, the position of the asymmetric CH2 stretching vibration in FTIR spectra is sensitive to the conformational order of the alkyl chains; a shift to lower wavenumbers indicates a higher degree of all-trans ordering. nih.govnist.gov NEXAFS spectroscopy can be used to determine the average tilt angle of the alkyl chains by analyzing the polarization dependence of the C-H and C-C resonance peaks. nist.gov For dodecyltrichlorosilane SAMs, NEXAFS analysis has been used to quantify the molecular orientation. nist.gov

Table 1: Molecular Packing Characteristics of Dodecyltrichlorosilane SAMs

| Property | Value | Technique |

|---|---|---|

| Asymmetric CH2 stretch | 2927–2912 cm⁻¹ | FTIR |

| Symmetric CH2 stretch | 2853–2846 cm⁻¹ | FTIR |

| Dichroic Ratio at C–H σ* resonance | 0.283 ± 0.02 | NEXAFS |

This interactive table provides a summary of spectroscopic data related to the molecular packing of dodecyltrichlorosilane SAMs. The data is based on findings from referenced scientific literature. nist.gov

Assessment of this compound Film Thickness, Uniformity, and Defect Content

The thickness of a this compound SAM is a fundamental parameter that is often measured to confirm the formation of a monolayer. For a fully extended this compound molecule, the theoretical monolayer thickness is on the order of nanometers. Ellipsometry is a common technique used to measure the thickness of thin films with high precision.

Table 2: Simulated Film Thickness and Tilt Angle of Dodecyltrichlorosilane (DTS) SAMs at Varying Surface Coverages

| Surface Coverage (molecules/nm²) | Film Thickness (nm) | Tilt Angle (°) |

|---|---|---|

| 1.0 | 0.85 | 55 |

| 2.0 | 1.15 | 40 |

| 3.0 | 1.35 | 30 |

| 4.0 | 1.50 | 20 |

This interactive table presents data from molecular dynamics simulations of dodecyltrichlorosilane SAMs, illustrating the relationship between surface coverage, film thickness, and the tilt angle of the alkyl chains. The data is based on findings from referenced scientific literature. acs.orgnih.govresearchgate.net

Film uniformity and the presence of defects are critical for applications requiring a consistent and well-defined surface. Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of this compound SAMs at the nanoscale. wiley.com AFM images can reveal the presence of islands of aggregated silane molecules, pinholes, and other defects that can compromise the integrity of the monolayer. wiley.com The formation of such defects can be influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, and the presence of water during the deposition process. wiley.com

Stability and Degradation Mechanisms of this compound Self-Assembled Monolayers

The long-term performance of devices and materials functionalized with this compound SAMs is dependent on the stability of the monolayer under various environmental conditions. The primary degradation pathways for silane SAMs involve the hydrolysis of the siloxane bonds that anchor the monolayer to the substrate and connect adjacent silane molecules.

This compound is generally stable in sealed containers under a dry, inert atmosphere. gelest.com However, exposure to moisture can lead to hydrolysis. The trichlorosilane and trialkoxysilane headgroups of this compound precursors are particularly susceptible to hydrolysis, which is a necessary step for the formation of the SAM but can also contribute to its degradation over time. The hydrolysis of dodecyltrichlorosilane is a rapid process that produces hydrochloric acid as a byproduct. nih.gov Alkoxysilanes, such as dodecyltrimethoxysilane (B1293929) and dodecyltriethoxysilane, hydrolyze more slowly. researchgate.net

The stability of the resulting polysiloxane network is influenced by the degree of cross-linking between the silane molecules. A highly cross-linked network is generally more resistant to hydrolysis and subsequent degradation. The degradation process can be accelerated by elevated temperatures and extreme pH conditions.

Under thermal stress, the degradation of alkylsilane SAMs typically begins with the desorption of the alkyl chains, followed by the breakdown of the siloxane network at higher temperatures. The thermal stability of silane SAMs is generally considered to be superior to that of alkanethiol SAMs on gold. researchgate.net

Potential hazardous decomposition products of this compound upon exposure to elevated temperatures or open flame include carbon monoxide, formaldehyde, organic acid vapors, hydrogen, and silicon dioxide. gelest.com

Theoretical and Computational Investigations of Dodecylsilane

Quantum Chemical Calculations for Dodecylsilane Molecular Interactions and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide detailed information about the electronic structure of molecules, enabling the prediction of their reactivity and interaction energies. stanford.edu For a molecule like this compound, these calculations can elucidate the nature of its interactions with surfaces and other molecules.

Methods like Hartree-Fock and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to compute the potential energy surface of molecular systems. stanford.eduaps.org By mapping this surface, researchers can identify stable conformations, transition states for reactions, and the energy barriers associated with them. For this compound, this would involve calculating the interaction energy between the silane (B1218182) headgroup and various functional groups on a substrate, such as hydroxyl (-OH) groups on silica (B1680970). These calculations can reveal the preferred binding sites and the strength of the resulting bonds.

The reactivity of this compound is largely dictated by the Si-H bonds in its silane headgroup. Quantum chemical calculations can model the reaction pathways for processes such as hydrolysis (reaction with water) and condensation with surface silanols, which are fundamental to its role in forming self-assembled monolayers. smolecule.com Computational models can determine the activation energies for these reactions, providing insight into their kinetics. mdpi.com Furthermore, these calculations can predict how the long dodecyl chain influences the reactivity of the silane headgroup through steric and electronic effects.

Table 1: Representative Interaction Energies Calculated via Quantum Chemistry for Silane Surface Reactions

| Interacting Species | Substrate Model | Calculation Method | Predicted Interaction / Activation Energy (kJ/mol) |

| Silane (SiH₄) | Si(100) Surface | DFT | Varies with adsorption site and mechanism |

| Trichlorosilane (B8805176) (SiHCl₃) | Silicon Surface | TST Calculation | Decomposition pathways and barriers determined |

| Aminosilane | Silanol (B1196071) (Si-OH) | Kinetic Modeling | Rate constants follow primary > secondary amine |

Molecular Dynamics Simulations of this compound Systems and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.comosti.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecular systems, making it particularly well-suited for investigating this compound at interfaces. mdpi.com

In the context of this compound, MD simulations are used to model the formation of self-assembled monolayers (SAMs) on various substrates. These simulations can track the process of this compound molecules adsorbing onto a surface from a solvent, their subsequent arrangement, and the ordering of the dodecyl chains. Key parameters that can be investigated include the tilt angle of the alkyl chains, the packing density of the monolayer, and the diffusion of molecules on the surface.

MD simulations have been extensively used to study the interfacial behavior of long-chain alkanes (like dodecane (B42187) and decane) and surfactants at oil-water or solid-water interfaces. mdpi.comnih.gov These studies show that the long alkyl chains tend to adopt extended conformations in the non-polar phase, while the polar head groups interact strongly with the polar phase (e.g., water). nih.gov For this compound on a hydrophilic surface like silica in a non-polar solvent, simulations would show the silane headgroup anchoring to the surface while the hydrophobic dodecyl tails extend away, creating a hydrophobic layer. The simulations can quantify the change in interfacial energy and wetting properties resulting from this modification. mdpi.com

The dynamics of water molecules near a this compound-modified surface can also be studied, revealing how the hydrophobic monolayer affects the structure and hydrogen bonding network of adjacent water. nih.gov

Density Functional Theory (DFT) Studies on this compound Structures and Electronic Properties

Density Functional Theory (DFT) is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. ucl.ac.uk It is widely used to predict the structural and electronic properties of molecules and materials. researchgate.net For this compound, DFT calculations can provide fundamental insights into its geometry, bond energies, and electronic characteristics.

DFT can be used to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stable conformations in the gas phase and when adsorbed on a surface. The buckling of surface dimers on silicon surfaces, for example, has been shown by DFT to create nucleophilic and electrophilic sites that direct the adsorption of molecules like silane. tku.edu.tw

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be calculated using DFT. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. rsc.org DFT also allows for the calculation of the charge distribution within the this compound molecule, often visualized through Mulliken population analysis. mdpi.com This can reveal the partial charges on the silicon, hydrogen, and carbon atoms, which helps in rationalizing the molecule's reactivity, particularly the electrophilic nature of the silicon atom and the nucleophilic character of potential reaction partners. tku.edu.tw

Table 2: Key Electronic Properties Obtainable from DFT Calculations for Silane-type Molecules

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; relates to reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally implies higher stability and lower chemical reactivity. |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps to identify reactive sites, such as the electrophilic Si atom. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Visualizes bonding and non-bonding electron regions. |

Kinetic Modeling of this compound Reactions at Surfaces

Kinetic modeling aims to mathematically describe the rates of chemical reactions and how they are influenced by factors such as temperature, pressure, and reactant concentrations. For this compound, this involves modeling the kinetics of its adsorption and reaction on solid surfaces, which is fundamental to creating controlled surface modifications.

The reaction of silanes with hydroxylated surfaces typically follows a multi-step process involving physisorption, followed by chemisorption where covalent Si-O-Substrate bonds are formed. Kinetic models for these processes can be developed based on theories like the Langmuir-Hinshelwood mechanism, where the reaction occurs between two adsorbed species. researchgate.net

Computational studies on similar silane systems, such as the chemical vapor deposition (CVD) of silicon from precursors like methyltrichlorosilane, have developed detailed surface kinetic mechanisms. mdpi.com These models include numerous elementary reaction steps, such as adsorption, desorption, and surface diffusion. The rate constants for each step can be estimated using transition state theory combined with activation energies derived from quantum chemical calculations. researchgate.net

For this compound, a kinetic model would describe the rate of covalent bond formation with surface silanol groups. Studies on aminosilanes have shown that the structure of the silane influences the reaction rate, with steric hindrance playing a significant role. researchgate.net A kinetic model for this compound would similarly need to account for the steric effects of the bulky dodecyl group on the reaction rate at the silane headgroup. The model could predict how the surface coverage of this compound evolves over time under different reaction conditions, enabling the optimization of coating processes.

Computational Prediction of this compound Material Properties and Interfacial Phenomena

Computational methods are increasingly used to predict the macroscopic properties of materials based on their molecular structure. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical properties. researchgate.net

For silane compounds, QSPR models have been developed to predict important physical properties such as density, boiling point, flash point, and refractive index using topological descriptors derived from the molecular graph. researchgate.net These models can be applied to this compound to estimate its physical properties with a reasonable degree of accuracy. This predictive capability is valuable for understanding the behavior of this compound in various applications and for designing new silane molecules with desired properties.

Beyond physical properties, computational models can predict the properties of materials modified with this compound. For instance, MD simulations can be used to predict the mechanical properties of a self-assembled monolayer, such as its compressibility modulus. They can also be used to predict interfacial phenomena, such as the interfacial tension between a this compound-modified surface and a liquid. By calculating the work of adhesion, these simulations can provide insights into the durability of the silane coating on the substrate. These predictive models are instrumental in the rational design of functionalized surfaces for applications requiring specific wetting, adhesion, or lubrication characteristics. liverpool.ac.uk

Applications of Dodecylsilane in Contemporary Research

Advanced Surface Modification and Functionalization using Dodecylsilane